2-(4-ethoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is known for its significance in medicinal chemistry, particularly in the development of kinase inhibitors for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the ethoxyphenyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs .
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel compounds with potential biological activity.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent, particularly in the field of oncology for its kinase inhibitory activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as kinases. The pyrazolo[3,4-d]pyrimidine scaffold mimics the adenine ring of ATP, allowing the compound to bind to the active sites of kinases and inhibit their activity. This inhibition can disrupt oncogenic signaling pathways, leading to reduced cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: A BTK inhibitor with a similar pyrazolo[3,4-d]pyrimidine scaffold.
Tofacitinib: A JAK inhibitor with a related structure.
Ruxolitinib: Another JAK inhibitor with structural similarities.
Uniqueness
2-(4-ethoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide is unique due to its specific functional groups and their arrangement, which confer distinct biological activity and selectivity compared to other compounds with similar scaffolds .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O2/c1-3-34-20-11-9-18(10-12-20)14-23(33)29-22-13-17(2)30-32(22)25-21-15-28-31(24(21)26-16-27-25)19-7-5-4-6-8-19/h4-13,15-16H,3,14H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPGZEGUDKFIRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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